Hafnium

Catalog No.
S562900
CAS No.
7440-58-6
M.F
Hf
M. Wt
178.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium

CAS Number

7440-58-6

Product Name

Hafnium

IUPAC Name

hafnium

Molecular Formula

Hf

Molecular Weight

178.5 g/mol

InChI

InChI=1S/Hf

InChI Key

VBJZVLUMGGDVMO-UHFFFAOYSA-N

SMILES

[Hf]

solubility

Insoluble (NIOSH, 2016)
Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies.
Soluble in hydrogen fluoride
Solubility in water: none
Insoluble

Synonyms

Hafnium

Canonical SMILES

[Hf]

The exact mass of the compound Hafnium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)hafnium is slowly attacked by concentrated sulfuric acid. hafnium is unaffected by nitric acid in all concentrations. it is resistant to dilute solutions of hydrochloric acid and sulfuric acid. hafnium is attacked by all mineral acids if traces of fluorides are present. hafnium is very resistant to attack by alkalies.soluble in hydrogen fluoridesolubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hafnium is a lustrous, ductile refractory metal recognized for its high melting point (~2233°C), excellent corrosion resistance, and its critical chemical and physical relationship with zirconium. Due to their similar ionic radii and electron configurations, hafnium and zirconium are almost always found together in nature and are challenging to separate. However, their nuclear properties are diametrically opposed, which is the primary driver for their separation and defines their most distinct industrial applications. Hafnium is procured for demanding applications where its unique combination of thermal stability, corrosion resistance, and specific nuclear or electronic properties provides a performance advantage that chemically similar or alternative refractory metals cannot match.

Substituting Hafnium with its closest chemical analog, Zirconium, is untenable for nuclear applications due to their opposing neutron absorption characteristics; Hafnium is a strong neutron absorber, whereas Zirconium is neutron-transparent. This single property makes Zirconium a critical impurity that must be removed for nuclear-grade Hafnium, and vice-versa. While other refractory metals like Tantalum offer high melting points, they differ significantly in work function, corrosion resistance in specific media, and density, making them unsuitable for specialized applications such as plasma electrodes or specific chemical processing environments where Hafnium's complete property profile is required. Therefore, material selection is not based on simple chemical similarity but on quantitatively distinct performance in the target application.

Exceptional Neutron Absorption for Nuclear Control Applications

Hafnium's primary differentiator from its chemical twin, Zirconium, is its vastly superior ability to absorb thermal neutrons, a critical requirement for nuclear reactor control rods. The thermal neutron absorption cross-section of Hafnium is approximately 600 times greater than that of Zirconium, making Hafnium an effective material for regulating fission reactions while Zirconium is valued for its neutron transparency in fuel cladding.

Evidence DimensionThermal Neutron Absorption Cross-Section
Target Compound Data~102-105 barns
Comparator Or BaselineZirconium: ~0.185 barns
Quantified Difference>550x higher than Zirconium
ConditionsThermal neutrons

This extreme difference makes Hafnium the material of choice for nuclear control rods, an application where Zirconium is fundamentally unsuitable.

Precursor Suitability for High-k Gate Dielectrics in Advanced Semiconductors

Pure hafnium metal is a critical precursor material, often supplied as sputtering targets, for depositing Hafnium dioxide (HfO2) thin films. HfO2 has replaced silicon dioxide (SiO2) as the gate dielectric in advanced transistors because its significantly higher dielectric constant (k) allows for smaller, more efficient components with reduced current leakage. The dielectric constant of HfO2 is over five times that of traditional SiO2, enabling the fabrication of smaller and more powerful integrated circuits.

Evidence DimensionDielectric Constant (k-value) of Resulting Oxide
Target Compound DataHfO2: ~20-25
Comparator Or BaselineSiO2: ~3.9; ZrO2: ~20-25 (but with different integration challenges)
Quantified Difference~5-6x higher than SiO2
ConditionsThin film deposition for CMOS gate dielectrics

Procuring high-purity Hafnium metal is essential for manufacturing PVD targets used to create the high-k gate oxides required for modern, high-performance microelectronics.

Superior Performance and Longevity in Plasma Cutting Electrodes

Hafnium is the preferred emissive material in electrodes for high-performance air and oxygen plasma cutting systems. Its utility stems from a combination of a high melting point (2233°C) and a relatively low work function (3.9 eV), which facilitates stable arc generation. This combination allows Hafnium-tipped electrodes to withstand the intense heat of the plasma arc while efficiently shedding electrons, leading to a longer operational lifespan and more consistent cutting quality compared to other refractory metals.

Evidence DimensionMelting Point & Work Function
Target Compound DataMelting Point: 2233°C; Work Function: 3.9 eV
Comparator Or BaselineTantalum: Melting Point: ~3017°C; Work Function: ~4.25 eV. Tungsten: Melting Point: ~3422°C; Work Function: ~4.55 eV
Quantified DifferenceLower work function than Tantalum and Tungsten, enabling easier electron emission at high temperatures.
ConditionsHigh-temperature plasma arc environment

This balance of properties makes Hafnium a more effective and durable material for plasma cutting electrodes, directly impacting manufacturing uptime and consumable costs.

Nuclear Reactor Control Rods

Due to its exceptionally high thermal neutron absorption cross-section, Hafnium is a critical material for fabricating control rods that regulate the rate of fission in nuclear reactors, particularly in pressurized water reactors and naval applications where performance and safety are paramount.

Physical Vapor Deposition (PVD) Targets for Semiconductor Manufacturing

High-purity Hafnium metal is the definitive precursor material for sputtering targets used in the deposition of HfO2 high-k gate dielectrics. This application is essential for manufacturing modern CMOS transistors at technology nodes of 45nm and smaller.

High-Durability Plasma Cutting Electrodes

The unique combination of a high melting point and low work function makes Hafnium the industry-standard emissive insert in plasma torch electrodes. This results in longer consumable life, stable arc performance, and higher cutting quality, reducing operational costs in industrial fabrication.

Alloying Element in High-Temperature Superalloys

Small additions of Hafnium are used to strengthen the grain boundaries in nickel-based superalloys. This improves creep resistance and durability at the extreme temperatures experienced in jet engine turbines and rocket nozzles.

Physical Description

Hafnium powder, dry, is a grayish metallic colored powder. Dust from dry powder may be ignited by static electricity. The dry powder reacts with moisture to produce hydrogen, a flammable gas. The heat from this reaction may be sufficient to ignite the hydrogen. It does not appreciably react with large quantities of water.
OtherSolid
Solid
GREY POWDER.
Highly lustrous, ductile, grayish solid.

Color/Form

Gray crystals
Highly lustrous metal of hexagonal crystal structure
Hard, shiny, ductile metal with a color very similar to that of stainless steel ... hafnium sponge metal is a dull powder gray
Highly lustrous, ductile, grayish solid.
Crystallizes in a...cubic system which transforms to a hexagonal close-packed system below 2033 K.

Boiling Point

8316 °F at 760 mm Hg (NIOSH, 2016)
4603 °C
4602 °C
8316°F

Density

13.31 (NIOSH, 2016)
13.31
Relative density (water = 1): 13.31

Melting Point

4041 °F (NIOSH, 2016)
2233 °C
2222 °C
4041°F

UNII

X71938L1DO

GHS Hazard Statements

Aggregated GHS information provided by 235 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 18 of 235 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 217 of 235 companies with hazard statement code(s):;
H250 (82.49%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
1X10-05 Pa at 1767 °C; 1X10-04 Pa at 2007 °C
0 mmHg (approx)

Pictograms

Flammable

Flammable

Impurities

Of all elements, zirconium and hafnium are two of most difficult to separate. ... Very pure hafnium has been produced with zirconium being the major impurity.

Other CAS

7440-58-6

Wikipedia

Hafnium

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

Methods of Manufacturing

Extraction from the mineral cryolite.
Prepared by thermal decomposition of its iodide; by reduction of tetrachloride or of hydrofluohafniate with metallic sodium; by reduction of oxide with a mixture of calcium and sodium.
Extremely difficult to separate from zirconium. Most important methods are: 1) solvent extraction of thiocyanates by hexone; 2) solvent extraction of nitrates by tributyl phosphate; 3) fractional crystallization of double fluorides.
It was originally separated from zirconium by repeated recrystallization of the double ammonium or potassium fluorides by von Hevesey and Jantezen. Metallic hafnium was first prepared by van Arkel and deBoer by passing the vapor of the tetraiodide over heated a tungsten filament. Almost all hafnium metal now produced is made by reducing the tetrachloride with magnesium or with sodium (Kroll Process).
US 2741628

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Primary metal manufacturing
Transportation equipment manufacturing
Hafnium: ACTIVE
Price of the metal is about $2/g.
...Extensively used as shielding material & as control rods in thermal nuclear reactors, because its thermal neutron cross section, 105 barns, is nearly 1000 times that of Zr; Hf can absorb & give up heat twice as fast as Zr & Ti. It is used as construction material in space technology & in jet engines...
Although hafnium /ore/ reserves are significant, demand is low and easily met as a byproduct of the production of reactor-grade zirconium
Six naturally occurring isotopes: 180 (35.22%); 178 (27.1%); 177 (18.56%); 179 (13.75%); 176 (5.21%); 174 (0.163%; alpha-emitter...); artificial isotopes: 157; 158; 168-173; 175; 181-183.

Storage Conditions

Storage: Store hafnium in a fireproof area. Keep it separate from strong oxidizing agents, strong bases, halogens, phosphorus, and sulfur. Keep stored under water.

Dates

Last modified: 08-15-2023

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